molecular formula C21H23N3O5 B7079944 N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-4-(1H-indol-3-yl)butanamide

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-4-(1H-indol-3-yl)butanamide

Cat. No.: B7079944
M. Wt: 397.4 g/mol
InChI Key: AIEQXCPCIXZLOL-UHFFFAOYSA-N
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Description

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-4-(1H-indol-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of nitrophenyl and indole groups, which contribute to its diverse chemical behavior and potential biological activities.

Properties

IUPAC Name

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-4-(1H-indol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c25-13-19(21(27)14-8-10-16(11-9-14)24(28)29)23-20(26)7-3-4-15-12-22-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,19,21-22,25,27H,3-4,7,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEQXCPCIXZLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CO)C(C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-4-(1H-indol-3-yl)butanamide typically involves multi-step organic reactions. One common approach is the coupling of a nitrophenyl derivative with an indole-containing intermediate under controlled conditions. The reaction conditions often include the use of catalysts, such as nickel or palladium, to facilitate the coupling process . The reaction may also require specific solvents and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. These methods often incorporate advanced purification techniques, such as chromatography, to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted hydroxyl compounds. Each product’s formation depends on the specific reagents and conditions used in the reaction.

Scientific Research Applications

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-4-(1H-indol-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl and indole groups allow it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-4-(1H-indol-3-yl)butanamide is unique due to its combination of nitrophenyl and indole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

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